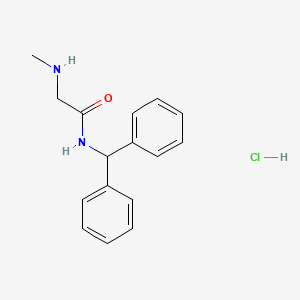

N-(diphenylmethyl)-2-(methylamino)acetamide hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(diphenylmethyl)-2-(methylamino)acetamide hydrochloride is a complex organic compound. It likely contains an amide group (-CONH2), which is a common feature in biochemistry and pharmaceuticals .

Chemical Reactions Analysis

Amides, in general, can undergo various reactions including hydrolysis, in which they react with water to form a carboxylic acid and an amine or ammonia . The specific reactions that this compound would undergo depend on the conditions and reagents present.Physical and Chemical Properties Analysis

The physical and chemical properties such as melting point, boiling point, solubility, and stability would depend on the molecular structure of the compound. For example, similar compounds like N,N-Dimethylacetamide have a boiling point of 164.5-166 °C and a density of 0.937 g/mL at 25 °C .Scientific Research Applications

Metabolism and Degradation Pathways

Research has shown that compounds similar to N-(diphenylmethyl)-2-(methylamino)acetamide hydrochloride undergo complex metabolism and degradation processes. For instance, the metabolism of diphenamid, a related compound, in rats reveals insights into potential metabolic pathways, indicating that it is well absorbed and metabolized into excretable metabolites, primarily through N-dealkylation and subsequent glucuronide conjugation (McMahon & Sullivan, 1965). Similar studies have explored the metabolism of chloroacetamide herbicides, shedding light on their bioactivation and detoxification mechanisms, which could inform the handling of this compound (Coleman et al., 2000).

Anesthetic Applications

Ketamine, a compound with structural similarities, has been widely studied for its anesthetic properties. Its effectiveness in creating surgical depth anesthesia in conjunction with other drugs has been demonstrated in animal models, offering insights into potential applications of this compound in anesthesia (Shucard, Andrew, & Beauford, 1975).

Therapeutic Interventions

Research into novel 2-[(diphenylmethyl)sulfinyl]acetamide (modafinil) analogues elucidates the structure-activity relationships necessary for selective action on monoamine transporters, potentially guiding the development of derivatives of this compound for specific therapeutic applications (Okunola-Bakare et al., 2014). Furthermore, the exploration of diphenamid metabolism in plants and its impact on phytotoxicity could provide valuable insights for agricultural applications, highlighting the importance of understanding the environmental interactions of such compounds (Kesner & Ries, 1967).

Mechanism of Action

Properties

IUPAC Name |

N-benzhydryl-2-(methylamino)acetamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O.ClH/c1-17-12-15(19)18-16(13-8-4-2-5-9-13)14-10-6-3-7-11-14;/h2-11,16-17H,12H2,1H3,(H,18,19);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJUVQRKDYOYGQW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(=O)NC(C1=CC=CC=C1)C2=CC=CC=C2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.79 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(chloromethyl)-5-(4-methylphenyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2661637.png)

![4-[3-(3,4-dimethoxyphenyl)-5-(4-ethylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B2661639.png)

![4-[6-Chloro-2-(methylsulfanyl)-4-pyrimidinyl]morpholine](/img/structure/B2661640.png)

![6-[4-[4-(Trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2661649.png)

![(E)-N-(4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B2661652.png)

![N-[2-(3-Imidazol-1-ylpiperidin-1-yl)-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2661654.png)

![N-(4-(N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)-3-methylphenyl)acetamide](/img/structure/B2661655.png)

![4-Chloro-6-[(phenylsulfonyl)methyl]-2-(4-pyridinyl)pyrimidine](/img/structure/B2661656.png)